molecular formula C5H5N5S B1589373 Thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 30162-02-8

Thiazolo[4,5-d]pyrimidine-2,7-diamine

Cat. No.: B1589373
CAS No.: 30162-02-8
M. Wt: 167.19 g/mol
InChI Key: GUAFRDFLFKZWEG-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine-2,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system comprising a thiazole ring and a pyrimidine ring, which imparts unique chemical and biological properties. The presence of amino groups at positions 2 and 7 further enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce alkylthio derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Thiazolo[4,5-d]pyrimidine-2,7-diamine has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[4,5-d]pyrimidine-2,7-diamine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors. For example, some derivatives function as adenosine A2A receptor antagonists, which can modulate neurotransmitter release and have potential therapeutic effects in neurodegenerative diseases . The molecular targets and pathways involved typically include G protein-coupled receptors and various kinases.

Comparison with Similar Compounds

Uniqueness: Thiazolo[4,5-d]pyrimidine-2,7-diamine is unique due to the presence of amino groups at both positions 2 and 7, which enhances its reactivity and allows for diverse functionalization. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research and industry .

Properties

IUPAC Name

[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFRDFLFKZWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449555
Record name Thiazolo[4,5-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30162-02-8
Record name Thiazolo[4,5-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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